molecular formula C15H9N3O2S B2589285 N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941868-77-5

N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2589285
CAS No.: 941868-77-5
M. Wt: 295.32
InChI Key: CELAQARCZXDOID-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide is a novel synthetic hybrid compound designed for chemical and pharmacological research, combining a naphthothiazole scaffold with an isoxazole-carboxamide moiety. This structural class is of significant interest in medicinal chemistry, as both the naphtho[1,2-d]thiazole and isoxazole heterocycles are recognized as privileged structures in drug discovery for their diverse biological activities . The naphthothiazole unit is a scaffold of high research interest; for instance, the structurally related compound naphtho[1,2-d]thiazol-2-ylamine (SKA-31) has been identified as a potent activator of calcium-activated potassium channels (KCa2 and KCa3.1), presenting a potential mechanism for research in cardiovascular and neurological diseases . Concurrently, isoxazole-carboxamide derivatives represent another important area of investigation, with documented research applications in oncology . The integration of these two pharmacophores into a single molecule positions this compound as a compelling chemical tool for probing new biological pathways and structure-activity relationships. Researchers can utilize this compound to explore potential multimodal mechanisms of action and to develop novel probes for target validation studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-14(11-7-8-16-20-11)18-15-17-13-10-4-2-1-3-9(10)5-6-12(13)21-15/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELAQARCZXDOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the isoxazole moiety. The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired product. For instance, the use of microwave irradiation has been reported to enhance the efficiency of thiazole synthesis .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are safe, cost-effective, and environmentally friendly. The use of continuous flow reactors and optimization of reaction parameters are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and yield of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry, particularly due to its biological activity . Preliminary studies indicate that N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide exhibits:

  • Antimicrobial Activity : It has been linked to significant antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : There is ongoing research into its effects on various cancer cell lines, suggesting potential applications in oncology as a therapeutic agent .

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. The synthetic pathways often include:

  • Formation of the Thiazole and Isoxazole Rings : These steps are crucial for establishing the core structure of the compound.
  • Carboxamide Functionalization : This modification enhances the compound's solubility and biological activity.

Structure-Activity Relationship Studies

Understanding how structural variations impact biological activity is essential for optimizing the pharmacological profile of this compound. Comparative studies with similar compounds reveal:

Compound NameStructure FeaturesBiological Activity
5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamideThiazole and isoxazole moietiesAntitubercular activity
4-(Thiazol-2-yl)-1H-pyrazoleThiazole ring with pyrazoleAntimicrobial properties
5-(Phenylisoxazolyl)-carboxamidesIsoxazole with phenyl substitutionAnti-inflammatory effects

This table highlights how this compound's unique naphthalene-based structure may lead to distinct binding interactions and biological activities not observed in other derivatives.

Pharmacological Evaluation

Ongoing pharmacological evaluations focus on the following aspects:

  • Mechanism of Action : Elucidating how the compound interacts with biological targets will aid in understanding its therapeutic potential.
  • Toxicity Studies : Assessing safety profiles is crucial for determining viability as a drug candidate.

Case Studies and Research Findings

Recent research has demonstrated various applications of isoxazole derivatives in treating neurodegenerative diseases and infections. For instance:

  • A study on isoxazole derivatives indicated their effectiveness as acetylcholinesterase inhibitors, which are vital in managing Alzheimer's disease by enhancing acetylcholine levels in the brain .

These findings underscore the potential of this compound as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide with structurally related compounds, emphasizing substituents, biological activities, and toxicity profiles:

Compound Name Core Structure Key Substituents Biological Activity Potency/Toxicity Reference
This compound Naphthothiazole + Isoxazole Isoxazole-5-carboxamide Anticancer (inferred) LD₅₀: Not reported (structural analog data used)
Bicalutamide (Reference Drug) Non-steroidal arylpropionamide Nitrile, sulfonyl group Androgen receptor antagonist LD₅₀: ~2000 mg/kg (rat)
Compounds 2–13 (Pyrazole/Triazole/Thiazole derivatives) Naphthothiazole + Heterocycles Pyrazole, triazole, or thiazole Androgen antagonist, anti-prostate cancer LD₅₀: Comparable to Bicalutamide
N-(thiazol-2-yl)cyclopropanecarboxamide Thiazole + Cyclopropane Cyclopropanecarboxamide Fungicidal activity IC₅₀: Not reported
Thiazolopyrimidine derivatives Thiazole + Pyrimidine Varied alkyl/aryl groups Anticancer (multiple mechanisms) IC₅₀: 0.5–5 µM (cell-based assays)
Oxazole derivatives (e.g., N-benzylnaphtho-oxazol-8-amine) Naphtho-oxazole + Benzylamine Benzyl, fluorobenzyl, thiophenmethyl Acetylcholinesterase inhibition IC₅₀: 10–50 µM

Key Findings

Androgen Receptor Antagonism: Compounds 2–13 (naphthothiazole derivatives with pyrazole/triazole substituents) exhibit androgen receptor antagonism comparable to Bicalutamide but with improved toxicity profiles . The isoxazole-carboxamide group in the target compound may further modulate receptor binding efficiency due to its electron-rich aromatic system and hydrogen-bonding capability.

Anticancer Activity :

  • Thiazolopyrimidine derivatives (IC₅₀: 0.5–5 µM) show broad-spectrum anticancer activity, likely through kinase inhibition or DNA intercalation . In contrast, naphthothiazole-isoxazole hybrids may target hormone-dependent cancers (e.g., prostate) via androgen receptor blockade .

Toxicity :

  • The LD₅₀ of naphthothiazole derivatives (Compounds 2–13) is comparable to Bicalutamide (~2000 mg/kg), suggesting favorable safety margins . Substitution with isoxazole-carboxamide could further reduce off-target toxicity by avoiding reactive groups like nitriles in Bicalutamide.

Diverse Targets :

  • Structural modifications significantly alter biological targets. For example:
  • Oxazole derivatives (e.g., N-benzylnaphtho-oxazol-8-amine) inhibit acetylcholinesterase (IC₅₀: 10–50 µM) due to their basic amine substituents .
  • Thiazole-cyclopropanecarboxamide derivatives exhibit fungicidal activity, highlighting the role of cyclopropane in disrupting microbial membranes .

Biological Activity

N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which integrates naphthalene, thiazole, and isoxazole functionalities. This unique combination suggests potential biological activities that warrant investigation in medicinal chemistry.

The molecular formula of this compound is C15H9N3O2SC_{15}H_9N_3O_2S, with a molecular weight of 295.3 g/mol. The compound's structure allows it to engage in various biological interactions, making it a candidate for drug development.

PropertyValue
Common NameThis compound
CAS Number941868-77-5
Molecular Weight295.3 g/mol
Molecular FormulaC15H9N3O2S

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Antiviral Properties : Similar compounds have shown activity against various viruses, including Hepatitis C Virus (HCV) and other viral pathogens. For instance, naphtho[1,2-d]oxazole derivatives demonstrated potent anti-HCV activity with low cytotoxicity levels compared to standard antiviral agents like ribavirin .
  • Antimicrobial Activity : The compound's thiazole and isoxazole components are known for their antimicrobial properties. Research has indicated that derivatives of these compounds can exhibit significant antibacterial and antifungal effects .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Viral Replication : Studies suggest that related compounds can suppress viral replication through mechanisms involving the induction of heme oxygenase-1 (HO-1), which subsequently affects viral protease activity .
  • Topoisomerase Inhibition : Some derivatives have shown potential as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .

Case Studies

A comparative analysis of various derivatives of isoxazole and thiazole reveals that while many exhibit similar biological activities, this compound stands out due to its unique structural features:

Compound NameStructure FeaturesBiological Activity
5-(2-Aminothiazol-4-yl)isoxazole-3-carboxamideThiazole and isoxazole moietiesAntitubercular activity
4-(Thiazol-2-yl)-1H-pyrazoleThiazole ring with pyrazoleAntimicrobial properties
This compound Naphthalene-based structure with thiazole and isoxazole functionalitiesPotential antiviral and anticancer activities

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to explore the pharmacological profile of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.
  • Structure–Activity Relationship (SAR) Analysis : Identifying modifications that enhance biological activity while reducing potential toxicity.

Q & A

Q. How does the compound’s stability vary under different storage conditions (pH, temperature)?

  • Methodology : Conduct accelerated stability studies (ICH guidelines): expose to pH 1–9 buffers (37°C, 14 days) and analyze degradation via HPLC-UV. Identify degradation products (e.g., hydrolyzed amide bonds) using HRMS and stabilize with lyophilization (trehalose matrix) .

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